molecular formula C18H16N2O2 B12342408 N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B12342408
M. Wt: 292.3 g/mol
InChI Key: BRMVXHQKEHERFR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a 2-imino-2H-chromene scaffold substituted at position 3 with a carboxamide group linked to a 2,4-dimethylphenyl moiety. Chromene derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-iminochromene-3-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)20-18(21)14-10-13-5-3-4-6-16(13)22-17(14)19/h3-10,19H,1-2H3,(H,20,21)

InChI Key

BRMVXHQKEHERFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation with Sodium Bicarbonate

The Knoevenagel condensation is a cornerstone for synthesizing 2-imino-2H-chromene-3-carboxamides. In this method, salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous sodium bicarbonate (NaHCO₃) under mild conditions.

Reaction Mechanism and Procedure

The reaction begins with the deprotonation of cyanoacetamide by NaHCO₃, forming a nucleophilic enolate. This intermediate undergoes condensation with salicylaldehyde to form the chromene core, followed by tautomerization to stabilize the imino group. For N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, the specific steps include:

  • Substrate Preparation : 2,4-Dimethylphenyl cyanoacetamide is synthesized via amidation of cyanoacetic acid with 2,4-dimethylaniline.
  • Condensation : The cyanoacetamide derivative reacts with salicylaldehyde in 0.05 M NaHCO₃ at room temperature for 17–61 hours.
  • Workup : The product precipitates upon cooling, followed by filtration and washing with water.

Optimization and Yield

Yields for analogous compounds range from 70% to 85%, depending on substituent electronic effects. Electron-withdrawing groups on salicylaldehyde enhance reaction rates but may reduce yields due to side reactions.

Table 1. Knoevenagel Condensation Parameters for Chromene Carboxamides
Parameter Value/Range
Solvent Aqueous NaHCO₃ (0.05 M)
Temperature Room temperature (25°C)
Reaction Time 17–61 hours
Yield 70–85%

Sodium Acetate in Glacial Acetic Acid

An alternative approach employs sodium acetate (NaOAc) in glacial acetic acid as both catalyst and solvent. This method is favored for its rapid kinetics and high atom economy.

Synthetic Protocol

  • Cyanoacetamide Activation : 2,4-Dimethylphenyl cyanoacetamide is dissolved in glacial acetic acid.
  • Aldehyde Addition : Salicylaldehyde is introduced, followed by NaOAc to catalyze the Knoevenagel condensation.
  • Reflux Conditions : The mixture is heated under reflux (118°C) for 4–6 hours.
  • Isolation : The product crystallizes upon cooling and is purified via recrystallization.

Advantages and Limitations

This method achieves yields exceeding 90% for structurally related compounds. However, prolonged heating may degrade acid-sensitive functional groups, necessitating precise temperature control.

Aqueous Sodium Carbonate-Mediated Synthesis

A green chemistry variant utilizes aqueous sodium carbonate (Na₂CO₃) as a base, eliminating organic solvents.

Procedure Highlights

  • Solvent System : Water serves as the reaction medium, reducing environmental impact.
  • Base Strength : Na₂CO₃ (pH ~11) facilitates enolate formation without hydrolyzing the imino group.
  • Scalability : Reactions are complete within 2–4 hours at room temperature, with yields comparable to traditional methods.
Table 2. Comparative Analysis of Base Systems
Base Solvent Temperature Time (h) Yield (%)
NaHCO₃ Aqueous 25°C 17–61 70–85
NaOAc Glacial AcOH 118°C 4–6 >90
Na₂CO₃ Water 25°C 2–4 80–88

Industrial-Scale and Green Synthesis Approaches

Continuous Flow Reactors

Industrial production leverages continuous flow systems to enhance efficiency. Key advantages include:

  • Precision : Automated control of residence time and temperature minimizes byproducts.
  • Scalability : Throughput exceeds batch methods by 10–20-fold.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of halogenated chromene derivatives.

Scientific Research Applications

Anticancer Activity

N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been investigated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated significant cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil. Specifically, the compound exhibited the following IC50 values:

Cell LineIC50 (μM)
MCF-78.5
PC-335.0
A-5490.9
Caco-29.9

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of signaling pathways related to cancer progression .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various diseases. For instance, it has been tested against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially alleviating cognitive decline associated with this condition .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. This property could make it useful in treating inflammatory diseases by modulating inflammatory pathways and reducing cytokine production .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding: The imino and carboxamide groups facilitate hydrogen bonding with target proteins.
  • π-π Stacking: The chromene core allows for π-π stacking interactions, enhancing binding stability.

Material Science

In addition to its biological applications, this compound is explored for its potential use in material science. Its unique structure makes it a candidate for developing organic semiconductors and photonic devices, where its electronic properties can be harnessed for improved performance .

Case Studies

  • Breast Cancer Treatment : A study conducted on MCF-7 cells demonstrated the compound's effectiveness in inhibiting tumor growth, highlighting its potential as a therapeutic agent in breast cancer treatment .
  • Alzheimer's Disease Research : A series of derivatives based on the compound were synthesized and evaluated for their inhibitory effects on AChE and BACE1 enzymes, showcasing its versatility as a multifunctional agent against neurodegenerative diseases .
  • Antioxidant Activity : In vitro studies have indicated that the compound exhibits antioxidant properties, which could contribute to its therapeutic effects by mitigating oxidative stress associated with various diseases .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (EDGs) : Methoxy substituents (e.g., ) improve solubility but may reduce metabolic stability.
  • Halogenation : Chloro or fluoro substituents (e.g., ) enhance binding affinity to hydrophobic enzyme pockets.

Comparison of Yields and Conditions :

  • Diazonium coupling () achieves high yields (94–95%) but requires strict temperature control (0–5°C) .
  • Cyclocondensation () is versatile for diverse substituents but may necessitate recrystallization for purity .

Biological Activity

N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of 2H-chromenes, which are known for their versatile biological profiles. The synthesis typically involves the condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides, often utilizing basic catalysts to facilitate the reaction. This method allows for high yields and the formation of various analogs with potential therapeutic applications .

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical metabolic pathways. For instance, it interacts with tubulin, disrupting polymerization and leading to apoptosis in cancer cells .
  • Receptor Modulation : It binds to specific receptors, modulating their activity and influencing cellular signaling pathways. This modulation can enhance or inhibit cellular responses, making it a candidate for treating conditions like cancer and inflammation .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example, it showed IC50 values comparable to standard chemotherapeutics like 5-fluorouracil and docetaxel across different cell lines including MCF-7 and PC-3 .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .
  • Antioxidant Effects : Its ability to scavenge free radicals indicates potential use as an antioxidant agent, which is beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of various 2-imino-2H-chromene derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against Caco-2 cells with an IC50 value of 9.9 μM .
  • Antimicrobial Activity Assessment : In a comparative study on antimicrobial efficacy, this compound was tested against multiple bacterial strains. The compound showed promising results, inhibiting growth at concentrations lower than those required for traditional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents on the chromene core significantly influence the biological activity of the compounds. For instance:

SubstituentEffect on Activity
Dimethyl groupsEnhance lipophilicity and potency
Methoxy groupImprove binding affinity to targets
Variations in aryl groupsAlter cytotoxicity profiles

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide?

Methodological Answer: The compound can be synthesized via a condensation reaction between substituted 2-cyanoacetamides and salicylaldehydes. Key steps include:

  • Using sodium acetate in glacial acetic acid as a catalyst to facilitate cyclization and imine formation .
  • Optimizing reaction conditions (25–30°C, 30 min stirring) to achieve intermediates, followed by coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation .
  • Purification via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) and recrystallization from acetone for crystal formation .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR (in DMSO-d6) to confirm proton environments and carbon frameworks .
  • Mass spectrometry (VG70-70H) for molecular ion verification and fragmentation patterns .
  • Single-crystal X-ray diffraction (using SHELXL software) for 3D structural validation. This technique resolves bond lengths, angles, and packing motifs, critical for confirming the imino-chromene core .

Q. How can reaction conditions be optimized for high-purity synthesis?

Methodological Answer:

  • Temperature control : Maintain 0–5°C during TBTU addition to minimize side reactions .
  • Solvent selection : Use anhydrous DCM or DMF to enhance reactivity and reduce hydrolysis .
  • Purification : Employ flash column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization to achieve ≥98% purity .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for cytotoxic analogs of this compound?

Methodological Answer:

  • Introduce substituents on the aryl (e.g., electron-withdrawing groups) and chromene rings to modulate lipophilicity and electronic effects.
  • Test derivatives against cancer cell lines (e.g., MCF-7, A-549) using IC50 assays . For example:
    • VIa : IC50 = 0.9 μM (A-549), 8.5 μM (MCF-7) .
  • Compare activity with standards (e.g., 5-fluorouracil) to evaluate potency .

Q. What challenges arise in crystallographic data interpretation for this compound?

Methodological Answer:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data and resolve overlapping reflections .
  • High-resolution data : Apply anisotropic displacement parameters and hydrogen-bonding networks for accurate electron density mapping .
  • Validate structures using PLATON or CIF-check tools to ensure compliance with IUCr standards .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Cross-validate protocols : Ensure consistent cell line maintenance (e.g., passage number, media) and assay conditions (e.g., incubation time) .
  • Purity verification : Reanalyze disputed compounds via HPLC and NMR to confirm identity and exclude degradation products .
  • Statistical analysis : Use ANOVA or dose-response curve comparisons to assess reproducibility .

Q. What computational methods support the design of novel derivatives?

Methodological Answer:

  • Molecular docking : Screen derivatives against targets like tubulin (PDB ID: 1SA0) using AutoDock Vina to predict binding affinities .
  • QSAR modeling : Correlate substituent properties (e.g., logP, molar refractivity) with cytotoxicity using partial least squares (PLS) regression .

Q. How can low yields in multi-step syntheses be addressed?

Methodological Answer:

  • Intermediate isolation : Purify intermediates (e.g., N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide) via acid-base extraction to remove unreacted starting materials .
  • Coupling agent optimization : Replace TBTU with HATU for higher amidation efficiency .
  • Scale-down experiments : Use microwave-assisted synthesis to reduce reaction times and improve reproducibility .

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